molecular formula C5H4N2O4 B148118 Orotic acid CAS No. 61791-00-2

Orotic acid

Cat. No.: B148118
CAS No.: 61791-00-2
M. Wt: 156.10 g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Description

Orotic acid, also known as uracil-6-carboxylic acid, is a pyrimidine carboxylic acid. It was first isolated from cow’s milk in 1905 and later found to be an intermediate in the biosynthetic pathway of pyrimidine nucleotides. Historically, it was considered part of the vitamin B complex and referred to as vitamin B13, but it is now known that it is not a vitamin. This compound is a precursor to pyrimidine nucleotides such as uridine triphosphate and cytidine triphosphate, which are essential for RNA and DNA synthesis .

Mechanism of Action

Target of Action

Orotic acid, a pyrimidine precursor, primarily targets several enzymes involved in the pyrimidine biosynthetic pathway . These include:

These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Mode of Action

This compound interacts with its targets to facilitate the synthesis of pyrimidine nucleotides. It is converted into orotidine-5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . This is a key step in the de novo synthesis of uridine monophosphate (UMP), a pyrimidine nucleotide .

Biochemical Pathways

This compound is involved in the pyrimidine biosynthetic pathway. It serves as a precursor for the synthesis of UTP and CTP, which are substrates for RNA polymerase, and UDP sugars, which are substrates for carbohydrate-containing macromolecules such as glycogen, glycoproteins, and glycolipids . The biosynthesis of these pyrimidines is well regulated, and disturbances in this pathway can lead to severe metabolic and structural alterations of cells .

Pharmacokinetics

It is known that this compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase .

Result of Action

The action of this compound results in the production of pyrimidine nucleotides, which are essential for various biochemical reactions. It is also used to manage uncomplicated liver dysfunction in combination with xanthine . Moreover, this compound can enhance cardiac output and aid in recovery from heart failure . It also helps in the absorption of beneficial health nutrients like magnesium, calcium, and potassium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in an in vitro contraction model of electrically pulse-stimulated C2C12 myotubes, this compound was found to modulate both the inflammatory and the metabolic reaction provoked by acute contraction . Furthermore, dietary administration of this compound is considered to provide a wide range of beneficial effects, including cardioprotection and exercise adaptation .

Biochemical Analysis

Biochemical Properties

Orotic acid plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis. It is synthesized from dihydroorotate by the enzyme dihydroorotate dehydrogenase and later combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP) . This compound interacts with various enzymes, including orotate phosphoribosyltransferase and dihydroorotase, which are involved in the pyrimidine synthesis pathway . These interactions are essential for the proper synthesis and regulation of pyrimidine nucleotides.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound modulates both inflammatory and metabolic reactions provoked by acute contraction . It diminishes the expression of inflammatory transcripts and attenuates the levels of certain transcription factors and isoforms . Additionally, this compound positively influences glycogen levels in stimulated myotubes, suggesting its role in energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is a precursor in the pyrimidine biosynthetic pathway, driving the production of uridine nucleotides, which are essential for RNA, DNA, phospholipid, glycoprotein, and glycogen formation . This compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, facilitating the conversion of dihydroorotate to this compound and subsequently to OMP . These interactions are crucial for maintaining the balance of pyrimidine nucleotides in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is a sensitive marker for evaluating the differential diagnosis of hyperammonemia and hereditary orotic aciduria . Its urinary excretion is increased in various urea cycle disorders and other metabolic disorders involving arginine metabolism . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary administration of this compound can induce fatty liver in rats, and the severity of this effect is dose-dependent . High doses of this compound can lead to hepatic steatosis and hepatomegaly, while lower doses may have less pronounced effects . These findings highlight the importance of dosage considerations in studying the effects of this compound.

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway, where it is synthesized from dihydroorotate by dihydroorotate dehydrogenase and later converted to OMP by orotate phosphoribosyltransferase . This pathway is essential for the production of pyrimidine nucleotides, which are substrates for RNA polymerase and UDP sugars . Disturbances in this pathway can lead to metabolic and structural alterations in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The human urate transporter 1 (hURAT1) mediates the transport of this compound in the kidney, facilitating its uptake for the synthesis of uridine diphosphosugars . This transport mechanism is crucial for the proper distribution and utilization of this compound in various tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and cytoplasm, where it is synthesized and utilized in the pyrimidine synthesis pathway . The enzyme dihydroorotate dehydrogenase, which converts dihydroorotate to this compound, is localized in the mitochondria . This localization is essential for the efficient synthesis and regulation of pyrimidine nucleotides.

Chemical Reactions Analysis

Types of Reactions: Orotic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form esters and salts with metals such as potassium, ammonium, and iron .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Uracil: A pyrimidine base that is a component of RNA.

    Thymine: A pyrimidine base found in DNA.

    Cytosine: A pyrimidine base found in both RNA and DNA.

Comparison: Orotic acid is unique among pyrimidine compounds due to its carboxylic acid functional group, which allows it to form esters and salts. Unlike uracil, thymine, and cytosine, this compound is an intermediate in the biosynthesis of pyrimidine nucleotides and plays a direct role in the metabolic pathways leading to the formation of RNA and DNA .

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
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InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
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InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
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Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
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Molecular Formula

C5H4N2O4
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DSSTOX Substance ID

DTXSID0025814
Record name Orotic acid
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Molecular Weight

156.10 g/mol
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Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
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Color/Form

Crystals

CAS No.

65-86-1, 61791-00-2
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Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
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Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
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Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
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57 g
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71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
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57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
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Reaction Step One
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3 mL
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71.8%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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